molecular formula C20H26N2O4S B11616732 N-Tert-butyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide

N-Tert-butyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide

Cat. No.: B11616732
M. Wt: 390.5 g/mol
InChI Key: XJKDYGHNBZVWMY-UHFFFAOYSA-N
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Description

N-Tert-butyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by its complex structure, which includes a tert-butyl group, a methylphenyl group, and a methoxybenzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tert-butyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide typically involves multiple steps. One common method includes the reaction of tert-butylamine with 4-methylphenyl isocyanate to form an intermediate. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

N-Tert-butyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-Tert-butyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-Tert-butyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The sulfonamido group plays a crucial role in its binding affinity and specificity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-2-(4-methylbenzyl)benzamide
  • N-(tert-Butyl)-4-methoxy-benzamide
  • N-(tert-Butyl)-2-(2-ethoxy-4-[(methylamino)methyl]phenoxy)acetamide

Uniqueness

N-Tert-butyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

N-tert-butyl-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide

InChI

InChI=1S/C20H26N2O4S/c1-15-6-8-16(9-7-15)22(14-19(23)21-20(2,3)4)27(24,25)18-12-10-17(26-5)11-13-18/h6-13H,14H2,1-5H3,(H,21,23)

InChI Key

XJKDYGHNBZVWMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC(C)(C)C)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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